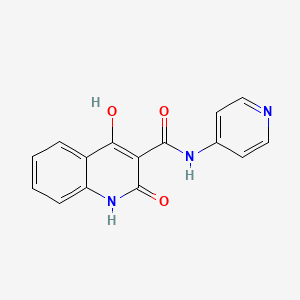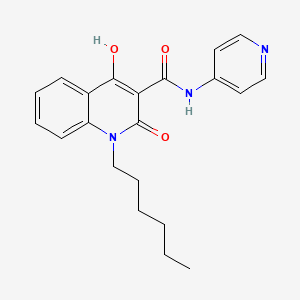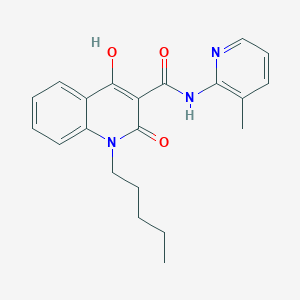
4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMG 900 and is a selective inhibitor of the mitotic checkpoint kinase Mps1.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of the mitotic checkpoint kinase Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which ensures the accurate segregation of chromosomes during cell division. Inhibition of Mps1 by AMG 900 leads to mitotic arrest and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce mitotic arrest and cell death in various cancer cell lines. It also inhibits the growth of tumor xenografts in animal models. However, it has been shown to have limited efficacy in some cancer types, indicating the need for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its selectivity for Mps1. This makes it a valuable tool for studying the spindle assembly checkpoint and its regulation. However, one of the limitations of using this compound is its limited efficacy in some cancer types, indicating the need for further research.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research is the development of more potent and selective inhibitors of Mps1. Another area of research is the identification of biomarkers that can predict the response to AMG 900 treatment in cancer patients. Additionally, the combination of AMG 900 with other cancer treatments is an area of interest for future research. Finally, the potential applications of AMG 900 in other fields, such as neurodegenerative diseases, should also be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in cancer treatment and other fields. Its selectivity for Mps1 makes it a valuable tool for studying the spindle assembly checkpoint and its regulation. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of Mps1.
Synthesemethoden
The synthesis of 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 4-methyl-2-pyridinamine with 2-chloro-4,5-dihydro-1,3-thiazole to form the intermediate compound. This intermediate compound is then reacted with 2,6-difluorobenzonitrile to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. It is a selective inhibitor of the mitotic checkpoint kinase Mps1, which is a key regulator of the spindle assembly checkpoint. The spindle assembly checkpoint is a critical mechanism that ensures the accurate segregation of chromosomes during cell division. Inhibition of Mps1 by AMG 900 leads to mitotic arrest and ultimately cell death. This makes it a promising candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(4-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-6-7-17-12(8-9)19-16(22)13-14(20)10-4-2-3-5-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUXZALNRWUHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

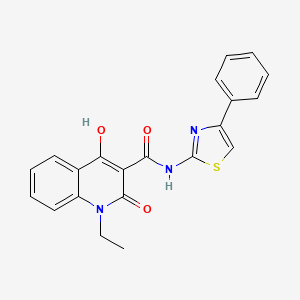
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)

![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)
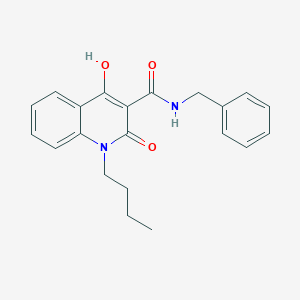
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)
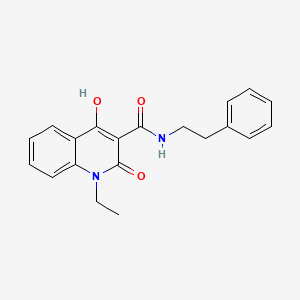
![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)
